1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, a piperazine ring, and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole and piperazine intermediates are coupled using a suitable linker, such as a halogenated alkane.
Methoxyphenoxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The benzodioxole group may interact with enzymes or receptors, while the piperazine ring can modulate neurotransmitter activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Shares the benzodioxole and piperazine moieties but differs in the functional groups attached.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Contains a pyrimidine ring instead of the methoxyphenoxy group.
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.2ClH/c1-26-19-3-2-4-20(12-19)27-15-18(25)14-24-9-7-23(8-10-24)13-17-5-6-21-22(11-17)29-16-28-21;;/h2-6,11-12,18,25H,7-10,13-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNZMLGKCMBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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